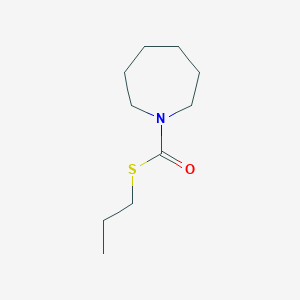

S-Propyl hexahydro-1H-azepine-1-carbothioate

Description

Properties

CAS No. |

3134-66-5 |

|---|---|

Molecular Formula |

C10H19NOS |

Molecular Weight |

201.33 g/mol |

IUPAC Name |

S-propyl azepane-1-carbothioate |

InChI |

InChI=1S/C10H19NOS/c1-2-9-13-10(12)11-7-5-3-4-6-8-11/h2-9H2,1H3 |

InChI Key |

CCHAJHCNTVMJPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)N1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of S-alkyl hexahydro-1H-azepine-1-carbothioates typically involves the following key steps:

- Formation of the hexahydro-1H-azepine ring or availability of hexahydro-1H-azepine starting material.

- Introduction of the carbothioate group at the nitrogen atom of the azepine ring.

- Alkylation of the thiol group with an appropriate alkyl halide (here, propyl halide) to yield the S-propyl derivative.

This approach aligns with known synthetic routes for carbothioate esters of azepine derivatives, as supported by patent literature and related compound syntheses.

Specific Preparation Route

Based on the available patent and literature data for similar compounds (e.g., S-ethyl hexahydro-4-hydroxy-1H-azepine-1-carbothioate), the preparation can be summarized as follows:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting Material Preparation: Hexahydro-1H-azepine or substituted azepine is prepared or procured. | Commercial or synthesized via ring closure of appropriate diamine precursors. | Purity of azepine ring crucial for yield. |

| 2 | Carbothioate Formation: Reaction of hexahydro-1H-azepine with carbon disulfide (CS2) under basic conditions to form the corresponding dithiocarbamate intermediate. | Basic aqueous or alcoholic medium, temperature 0-35°C to control reaction rate. | Intermediate is typically isolated or used in situ. |

| 3 | Alkylation: Alkylation of the dithiocarbamate intermediate with propyl halide (e.g., propyl bromide or iodide) to yield this compound. | Organic solvent (e.g., ethanol, acetone), room temperature to mild heating (25-80°C), under inert atmosphere to avoid oxidation. | Reaction monitored by TLC or NMR spectroscopy for completion. |

This synthetic route is consistent with general procedures for haloalkylcarbonyl derivatives and carbothioate esters described in patent EP0068709B1 and related literature.

Reaction Conditions and Optimization

- Temperature: Alkylation reactions are typically performed at mild temperatures (25-40°C) to prevent side reactions and decomposition.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are preferred for efficient alkylation.

- Base: Potassium carbonate or sodium carbonate is commonly used to maintain basic conditions during dithiocarbamate formation and alkylation.

- Purification: The product is purified by recrystallization from ethanol/water or by solvent extraction followed by vacuum distillation. Confirmation of structure is done by NMR spectroscopy and elemental analysis.

Example Preparation Table

| Reagents | Amount | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hexahydro-1H-azepine | 1 eq | Ethanol | 0-25°C | 2 h | Intermediate | Formation of dithiocarbamate with CS2 and base |

| Carbon disulfide (CS2) | 1.2 eq | Ethanol | 0-25°C | 2 h | Intermediate | Controlled addition to avoid excess |

| Potassium carbonate | 1.5 eq | Ethanol | Ambient | - | - | Maintains basic pH |

| Propyl bromide | 1.1 eq | Ethanol | 25-40°C | 4 h | 75-85% | Alkylation step |

| Purification | - | Ethanol/water | - | - | - | Recrystallization or extraction |

This table is a representative synthesis protocol adapted from analogous carbothioate syntheses.

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure, especially the presence of S-propyl group and azepine ring protons.

- Infrared (IR) Spectroscopy: Confirms characteristic carbothioate C=S stretching vibrations.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Elemental Analysis: Confirms empirical formula and purity.

Research Findings and Applications

While direct research articles specifically on this compound are limited, related carbothioate derivatives have been studied for herbicidal activity, enzyme inhibition, and as intermediates in pharmaceutical synthesis. The preparation methods outlined here are consistent with those used for herbicidal carbamates and related sulfur-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions

S-Propyl hexahydro-1H-azepine-1-carbothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Functionality

S-Propyl hexahydro-1H-azepine-1-carbothioate is primarily utilized as a herbicide in agricultural settings. Its mechanism involves inhibiting specific enzymatic pathways in target weeds, thereby controlling their growth. The compound is effective against various grass species and is often applied pre-emergence to prevent weed establishment in rice cultivation .

Case Studies

- A study highlighted its effectiveness in controlling weed populations in rice fields, demonstrating significant reductions in weed biomass compared to untreated controls .

- Another investigation focused on the compound's role as an antidote for certain herbicides, enhancing crop safety while maintaining efficacy against pests .

Toxicological Research

Mechanisms of Toxicity

Research has indicated that this compound can lead to reproductive toxicity in animal models. In male rats, exposure resulted in testicular toxicity characterized by covalent modifications to proteins, particularly hemoglobin . These findings underscore the importance of understanding the biochemical interactions of this compound.

Data Table: Toxicological Effects

| Study Reference | Organism | Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| Rats | 100 | Testicular toxicity observed | |

| Hens | 180 | Protection against organophosphate neuropathy |

Biochemical Applications

Protein Modification Studies

this compound has been studied for its ability to covalently modify proteins through carbamylation. This process involves the addition of a carbamyl group to cysteine residues within enzymes, potentially leading to enzyme inhibition . Such modifications can impact various biochemical pathways and are crucial for understanding the compound's broader implications.

Case Studies

- In vitro studies demonstrated that exposure to this compound resulted in significant protein adduct formation, suggesting a mechanism for its toxic effects on reproductive health .

Environmental Impact

Efficacy and Residual Effects

The environmental persistence of this compound raises concerns regarding its long-term effects on ecosystems. Studies have shown that while it effectively controls weeds, its breakdown products may also exhibit herbicidal properties, necessitating further investigation into its environmental fate and potential bioaccumulation .

Mechanism of Action

The mechanism of action of S-Propyl hexahydro-1H-azepine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key thiocarbamate herbicides and their structural features:

| Compound Name | CAS Number | Substituents/Backbone | Primary Use |

|---|---|---|---|

| S-Propyl hexahydro-1H-azepine-1-carbothioate | Not available | Hexahydroazepine + propylthio group | Hypothetical herbicide |

| Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) | 2212-67-1 | Hexahydroazepine + ethylthio group | Rice herbicide |

| Pebulate (S-propyl butylethylcarbamothioate) | 1114-71-2 | Acyclic carbamothioate + propylthio | Soil herbicide |

| Vernolate (S-propyl dipropylcarbamothioate) | 1929-77-7 | Acyclic carbamothioate + propylthio | Pre-emergent herbicide |

Key Observations :

- Cyclic vs. Acyclic Backbone: The azepine ring in this compound differentiates it from acyclic analogs like pebulate and vernolate. Cyclic structures often exhibit enhanced stability and altered bioavailability .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences are drawn from analogs:

| Property | Molinate | Pebulate | Vernolate |

|---|---|---|---|

| Water Solubility (mg/L) | 880 | 60 | 90 |

| LogP (Octanol-Water) | 3.21 | 3.8 | 3.5 |

| Vapor Pressure (mmHg) | 5.3 × 10⁻⁴ | 1.2 × 10⁻³ | 1.1 × 10⁻³ |

Analysis :

- The hypothetical compound’s longer propyl chain could reduce water solubility compared to molinate, aligning it closer to pebulate and vernolate in hydrophobicity.

Biological Activity

S-Propyl hexahydro-1H-azepine-1-carbothioate is a compound belonging to the class of thiocarbamate herbicides, which are widely used in agriculture for their effectiveness in controlling weeds. Understanding the biological activity of this compound is crucial for assessing its efficacy and potential toxicological effects. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Thiocarbamate herbicides, including this compound, primarily exert their effects by inhibiting key enzymes involved in plant metabolism and growth. One of the significant pathways affected is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both plants and animals.

Inhibition Studies

Research has shown that metabolites of thiocarbamates can inhibit AChE activity in various biological systems. For instance, studies have reported that the sulphoxide and sulphone metabolites of thiocarbamates demonstrate significant inhibition of AChE in rat brain tissues, with IC50 values indicating potent activity at low concentrations (Table 1) .

Toxicological Effects

The toxicological profile of this compound includes potential reproductive toxicity. Studies involving rats have indicated that high doses can lead to testicular injury and sperm abnormalities, which are believed to be mediated through the inhibition of carboxylesterase enzymes .

Case Study: Testicular Toxicity

A notable case study examined the effects of molinate (a related thiocarbamate) on rat testicular function. The study found that daily administration of 100 mg/kg resulted in cumulative formation of protein adducts in hemoglobin, indicating a biochemical interaction that could impair reproductive health over time .

Metabolism and Biotransformation

The metabolism of this compound involves its conversion into active metabolites that exhibit enhanced biological activity. This metabolic pathway is crucial as it determines both the efficacy and potential toxicity of the compound.

Metabolite Formation

Research indicates that the sulphoxide and sulphone derivatives formed during metabolism are significantly more potent as inhibitors compared to the parent compound. These metabolites are capable of covalent binding to proteins, leading to sustained inhibition of enzyme activities .

Environmental Impact

The persistence and degradation pathways of thiocarbamate herbicides like this compound in soil and aquatic environments have also been studied. Their degradation products may retain biological activity, thus posing risks to non-target organisms .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the environmental persistence of S-propyl hexahydro-1H-azepine-1-carbothioate in soil systems?

- Methodological Answer : Use greenhouse studies with controlled soil incorporation (e.g., 6 cm depth in silt loam) to simulate field conditions. Monitor degradation rates via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Assess half-life under varying pH, moisture, and microbial activity levels. Compare results with structurally related thiocarbamates (e.g., molinate, vernolate) to identify共性 patterns .

Q. How can researchers determine the herbicidal mechanism of action of this compound?

- Methodological Answer : Conduct in vitro enzyme inhibition assays targeting lipid biosynthesis pathways (e.g., acetyl-CoA carboxylase). Pair with in vivo plant models (e.g., monocotyledonous weeds) to observe growth inhibition and correlate with biochemical disruptions. Use radiolabeled analogs to track metabolic pathways and identify bioactive intermediates .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection or MS compatibility. Optimize mobile phases (e.g., formic acid for ionization efficiency) and validate recovery rates in plasma or tissue homogenates. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation of degradation products .

Advanced Research Questions

Q. How can structural modifications of this compound enhance target specificity while minimizing off-target neurotoxicity?

- Methodological Answer : Perform comparative SAR studies with analogs like molinate (S-ethyl derivative) and pebulate (S-propyl derivative). Use molecular docking simulations to predict binding affinities to acetylcholinesterase vs. lipid biosynthesis enzymes. Validate in vivo using rodent models to assess neuropathic effects (e.g., delayed neuropathy tests) and plant bioassays for herbicidal efficacy .

Q. How should researchers address contradictions in bioavailability data across different formulations of this compound?

- Methodological Answer : Conduct pharmacokinetic profiling using isotopically labeled compounds to track absorption/distribution. Compare emulsifiable concentrates vs. granular formulations in controlled soil-plant systems. Apply multivariate statistical analysis to isolate variables (e.g., soil organic matter, formulation additives) influencing bioavailability discrepancies .

Q. What experimental designs are optimal for studying the compound’s interaction with soil microbiota?

- Methodological Answer : Use metagenomic sequencing (16S rRNA/ITS) to profile microbial communities pre- and post-application. Pair with stable isotope probing (SIP) to identify taxa responsible for degradation. Validate with microcosm experiments under sterile vs. non-sterile conditions to distinguish biotic/abiotic degradation pathways .

Q. How can researchers resolve conflicting data on the compound’s neurotoxic potential in mammalian models?

- Methodological Answer : Standardize exposure protocols (dose, duration) across studies. Use biomarker panels (e.g., neuropathy target esterase inhibition, oxidative stress markers) in tandem with behavioral assays. Cross-reference with structural analogs (e.g., DBDCVP) to isolate mechanism-specific effects .

Data Integrity and Reproducibility

Q. What safeguards ensure reproducibility in studies involving this compound?

- Methodological Answer : Adopt open-science practices: publish raw chromatographic data, NMR spectra, and soil metadata. Use reference standards (e.g., USP-grade thiocarbamates) for calibration. Pre-register experimental designs to minimize post hoc selectivity in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.